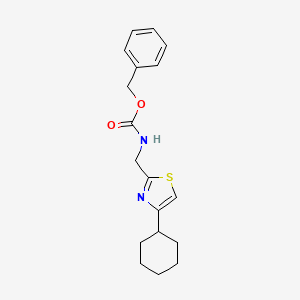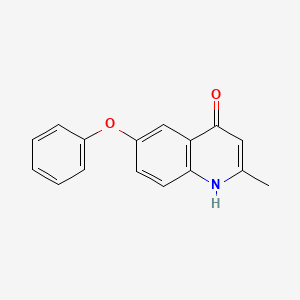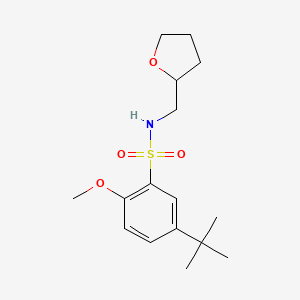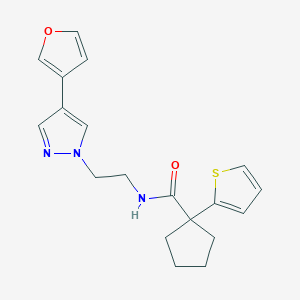![molecular formula C20H17ClFN3O2 B2399726 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1226438-05-6](/img/structure/B2399726.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process might include:
Starting Material Selection: Begin with appropriate precursors that contain the required structural motifs.
Functional Group Transformation: Conduct chemical reactions that introduce or modify functional groups, such as halogenation, oxidation, and reduction.
Cyclization: Form the benzo[b][1,6]naphthyridine core through cyclization reactions.
Acetamide Formation: Introduce the acetamide group using standard amidation reactions.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The process would also need to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of additional functional groups.
Reduction: Reduction reactions might be performed using agents such as lithium aluminum hydride or sodium borohydride to modify ketone or nitro functionalities.
Substitution: Substitution reactions, including nucleophilic or electrophilic substitution, can be carried out to replace functional groups with others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nucleophiles in suitable solvents under controlled conditions.
Major Products Formed:
Oxidation Products: May result in carboxylic acids or ketones.
Reduction Products: Can yield alcohols or amines.
Substitution Products: Depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Structural Analysis: Used in studies to understand molecular geometry, electronic distribution, and reactivity.
Reagent Development: Employed as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Medicine:
Drug Development: Explored for potential pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry:
Materials Science: Applied in the development of new materials with specific electronic or structural properties.
Chemical Synthesis: Used as a building block in the synthesis of more complex industrial chemicals.
Mechanism of Action
Mechanism: The compound’s mechanism of action can involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on its structural features and the specific biological system under investigation.
Molecular Targets and Pathways:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding or catalysis.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine: Shares the core structure but lacks the acetamide and fluorophenyl modifications.
N-(4-fluorophenyl)acetamide: Contains the acetamide and fluorophenyl groups but lacks the complex naphthyridine core.
Uniqueness: This compound stands out due to its combined structural elements, which confer unique chemical and biological properties, making it a valuable subject for diverse research applications.
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-12-1-6-17-15(9-12)20(27)16-10-25(8-7-18(16)24-17)11-19(26)23-14-4-2-13(22)3-5-14/h1-6,9H,7-8,10-11H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCSPFVRCYHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2399646.png)

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2399651.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B2399653.png)


![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide](/img/structure/B2399658.png)
![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)


